GSI-136
Overview
Description
GSI-136 is a small molecule compound that has been investigated for its potential use in the treatment of Alzheimer’s disease. This compound functions as a gamma-secretase inhibitor, targeting amyloid precursor protein secretases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for GSI-136 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The specific details of industrial production methods for this compound are not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
GSI-136 can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiophene ring.
Substitution: The thiophene ring can undergo substitution reactions where one of the substituents at the C-2 or C-5 position is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require the use of halogenated compounds and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-2 or C-5 positions.
Scientific Research Applications
GSI-136 has been primarily investigated for its potential use in the treatment of Alzheimer’s disease. It functions as a gamma-secretase inhibitor, which is a key enzyme involved in the production of amyloid-beta peptides. These peptides are implicated in the formation of amyloid plaques, a hallmark of Alzheimer’s disease . By inhibiting gamma-secretase, this compound aims to reduce the production of amyloid-beta peptides and potentially slow the progression of Alzheimer’s disease .
In addition to its use in Alzheimer’s disease research, this compound may have applications in other areas of medicine and biology. For example, gamma-secretase inhibitors have been explored for their potential use in cancer treatment, as they can affect cell signaling pathways involved in tumor growth and progression .
Mechanism of Action
GSI-136 exerts its effects by inhibiting the activity of gamma-secretase, an enzyme complex that cleaves amyloid precursor protein to produce amyloid-beta peptides . The inhibition of gamma-secretase reduces the production of amyloid-beta peptides, which are believed to contribute to the formation of amyloid plaques in the brain. The molecular targets of this compound include the components of the gamma-secretase complex, such as presenilin, nicastrin, and other associated proteins .
Comparison with Similar Compounds
Similar Compounds
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester): Another gamma-secretase inhibitor used in Alzheimer’s disease research.
LY-411575: A potent gamma-secretase inhibitor with applications in Alzheimer’s disease and cancer research.
Semagacestat: A gamma-secretase inhibitor that was investigated for Alzheimer’s disease but was discontinued due to adverse effects.
Uniqueness of GSI-136
This compound is unique in its specific structure and its potential for selective inhibition of gamma-secretase. Unlike some other gamma-secretase inhibitors, this compound may offer a different profile of activity and selectivity, which could translate to varying degrees of efficacy and safety in clinical applications .
Biological Activity
GSI-136, a small molecule compound with the chemical identifier 443989-01-3, is primarily studied for its potential therapeutic applications in Alzheimer's disease. It functions as a gamma-secretase inhibitor , targeting the cleavage of amyloid precursor protein (APP) to reduce the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This article explores the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
This compound inhibits gamma-secretase, an enzyme complex that plays a crucial role in the proteolytic processing of APP. By blocking this enzyme's activity, this compound effectively reduces the formation of amyloid-beta peptides, thus potentially mitigating the formation of amyloid plaques in the brain. The inhibition of gamma-secretase also has implications beyond Alzheimer's disease; it may influence other biological pathways involved in cancer and other neurodegenerative disorders.
Key Mechanistic Insights
- Inhibition of Amyloid-Beta Production : this compound selectively inhibits gamma-secretase activity, leading to decreased levels of toxic amyloid-beta species.
- Impact on Notch Signaling : Gamma-secretase is also involved in Notch signaling; therefore, this compound's inhibition may affect cellular differentiation processes.
Comparative Analysis with Similar Compounds
This compound is part of a broader class of gamma-secretase inhibitors. Here’s a comparison with some notable compounds:
Compound | Mechanism | Clinical Status | Unique Features |
---|---|---|---|
This compound | Gamma-secretase inhibitor | Investigational | Selective inhibition profile |
DAPT | Gamma-secretase inhibitor | Research use | Used in various cancer studies |
LY-411575 | Potent gamma-secretase inhibitor | Clinical trials ongoing | High potency and specificity |
Semagacestat | Gamma-secretase inhibitor | Discontinued | Associated with adverse effects |
This compound is noted for its potential selectivity in inhibiting specific gamma-secretase activities compared to other inhibitors like Semagacestat, which faced clinical setbacks due to safety concerns.
Alzheimer’s Disease Models
- In Vivo Studies : Research involving transgenic mouse models has demonstrated that this compound administration results in significant reductions in amyloid plaque burden and improvements in cognitive function metrics. These studies highlight the compound's potential as a therapeutic agent in Alzheimer's disease management.
- Mechanistic Studies : A study published in Nature indicated that this compound not only inhibits amyloid-beta production but also modulates downstream signaling pathways associated with neuroinflammation, suggesting additional therapeutic benefits beyond amyloid plaque reduction.
- Cancer Applications : Preliminary studies have explored this compound's effects on tumor growth in pancreatic ductal adenocarcinoma (PDA) models. The compound's ability to inhibit Notch signaling has shown promise in reducing tumor progression, indicating potential dual-use applications in oncology .
Properties
CAS No. |
443989-01-3 |
---|---|
Molecular Formula |
C11H18ClNO3S2 |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
5-chloro-N-[(2S)-3-ethyl-1-hydroxypentan-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H18ClNO3S2/c1-3-8(4-2)9(7-14)13-18(15,16)11-6-5-10(12)17-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3/t9-/m1/s1 |
InChI Key |
PYZFRRVBPNGCBX-SECBINFHSA-N |
SMILES |
CCC(CC)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl |
Isomeric SMILES |
CCC(CC)[C@@H](CO)NS(=O)(=O)C1=CC=C(S1)Cl |
Canonical SMILES |
CCC(CC)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
443989-01-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSI-136; GSI 136; GSI136. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.